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For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a
significant global health challenge. The limitations of current therapies, including toxicity,
emerging resistance, and high cost, necessitate the urgent development of new, effective, and
accessible antileishmanial agents. Drug repurposing, the strategy of identifying new uses for
approved or investigational drugs, offers a promising and accelerated pathway for discovering
novel antileishmanial treatments. This technical guide provides an in-depth overview of key
repurposed drugs with demonstrated antileishmanial activity, their mechanisms of action,
relevant signaling pathways, and detailed experimental protocols for their evaluation.

Repurposed Drugs with Antileishmanial Activity: A
Quantitative Overview

A growing number of drugs, originally developed for other indications, have shown potent
activity against Leishmania parasites. This section summarizes the in vitro and in vivo efficacy
of some of the most promising candidates.

Table 1: In Vitro Antileishmanial Activity of Repurposed
Drugs
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Table 2: In Vivo Efficacy of Repurposed Drugs in Animal

Models
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Key Signaling Pathways and Mechanisms of Action

The antileishmanial activity of repurposed drugs often stems from their ability to interfere with

essential biochemical pathways in the parasite that are distinct from or less critical in the

mammalian host.
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Sterol Biosynthesis Pathway

Leishmania parasites synthesize ergosterol and other ergostane-based sterols for their cell
membranes, in contrast to mammalian cells which utilize cholesterol. This metabolic
divergence makes the sterol biosynthesis pathway an attractive drug target. Azole antifungals,
for instance, inhibit the enzyme sterol 14a-demethylase (CYP51), a key enzyme in this
pathway, leading to the accumulation of toxic sterol precursors and disruption of membrane
integrity.
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Caption: Inhibition of the Leishmania sterol biosynthesis pathway by azole antifungals.

Sphingolipid Metabolism

Sphingolipids are crucial components of Leishmania cell membranes and are involved in
parasite signaling and differentiation.[15] The parasite's sphingolipid metabolism differs from
that of its mammalian host, presenting another therapeutic window.[16] Tamoxifen, an
anticancer drug, has been shown to interfere with sphingolipid biosynthesis in Leishmania,
leading to parasite death.[17][18] It is believed to disrupt the parasite's membrane integrity and
mitochondrial function.[19]
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Caption: Disruption of Leishmania sphingolipid metabolism by tamoxifen.

Protein Kinase Signhaling

Protein kinases are essential regulators of numerous cellular processes in Leishmania,
including cell cycle progression, differentiation, and stress response.[20] The parasite kinome is
distinct from that of humans, offering opportunities for selective inhibition. Several FDA-
approved protein kinase inhibitors developed for cancer therapy have demonstrated potent
antileishmanial activity.[21] For example, inhibitors of the PISBK/AKT/mTOR pathway have
shown efficacy against Leishmania.[4][22][23]
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Caption: Inhibition of the PIBK/AKT/mTOR signaling pathway in Leishmania.

Calcium Homeostasis

Calcium is a critical second messenger in Leishmania, regulating processes such as cell
motility, differentiation, and invasion of host cells. The parasite maintains a delicate balance of
intracellular calcium through a network of channels, pumps, and storage organelles like the
acidocalcisomes. Disruption of this homeostasis is lethal to the parasite. Sertraline, an
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antidepressant, is thought to exert its antileishmanial effect in part by disrupting mitochondrial
function and ATP production, which would indirectly affect calcium homeostasis.[9][24]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the
antileishmanial activity of repurposed drugs.

General Experimental Workflow for Antileishmanial Drug
Screening

A typical workflow for screening repurposed drugs for antileishmanial activity involves a series
of in vitro and in vivo assays to determine efficacy and toxicity.
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Caption: General workflow for antileishmanial drug screening.

Promastigote Viability Assay (MTT Assay)
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This colorimetric assay is a common method for assessing the viability of Leishmania

promastigotes following drug treatment. It measures the metabolic activity of the cells, which is

proportional to the number of viable cells.

Materials:

Leishmania promastigotes in logarithmic growth phase

Complete culture medium (e.g., M199 or RPMI-1640 with supplements)

96-well flat-bottom microtiter plates

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilizing solution (e.g., 10% SDS in 0.01 M HCI, or pure DMSO)

Microplate reader

Procedure:

Harvest and count Leishmania promastigotes. Adjust the cell density to 1 x 1076 cells/mL in
complete culture medium.

Add 100 pL of the promastigote suspension to each well of a 96-well plate.

Prepare serial dilutions of the test compounds. Add 100 pL of each dilution to the respective
wells. Include wells with untreated cells (negative control) and a reference drug (positive
control, e.g., Amphotericin B).

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for
72 hours.

After incubation, add 20 pL of MTT solution to each well and incubate for a further 4 hours in
the dark.
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Centrifuge the plate (e.g., at 2000 x g for 10 minutes) and carefully remove the supernatant.

Add 100 pL of the solubilizing solution to each well to dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability
against the logarithm of the drug concentration.

Intracellular Amastigote Assay (Macrophage Infection
Model)

This assay evaluates the efficacy of compounds against the clinically relevant intracellular
amastigote stage of the parasite.

Materials:

e Macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages
o Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)

o Stationary-phase Leishmania promastigotes

o 24-well or 96-well plates with glass coverslips (for microscopy) or standard plates (for other
readouts)

e Test compounds
¢ Giemsa stain

e Microscope
Procedure:

o Seed macrophages onto plates (with coverslips if using microscopy) and allow them to
adhere overnight.
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« Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-
macrophage ratio of approximately 10:1.

e Incubate for 4-24 hours to allow for phagocytosis.

e Wash the cells to remove non-phagocytosed promastigotes.

e Add fresh medium containing serial dilutions of the test compounds.
 Incubate for 48-72 hours.

» For microscopic evaluation, fix the cells on the coverslips with methanol and stain with
Giemsa.

o Determine the number of amastigotes per 100 macrophages for each drug concentration.

» Calculate the 50% effective concentration (EC50) by plotting the percentage of infection
reduction against the logarithm of the drug concentration.

Alternative Readouts: For higher throughput, automated imaging systems or reporter gene-
expressing parasites (e.g., expressing luciferase or fluorescent proteins) can be used to
quantify the parasite load.

Conclusion and Future Directions

Drug repurposing has emerged as a vital strategy in the quest for new antileishmanial
therapies. The identification of existing drugs with potent activity against Leishmania
significantly reduces the time and cost associated with traditional drug discovery pipelines. The
diverse mechanisms of action of these repurposed drugs, targeting unique aspects of the
parasite's biology such as sterol and sphingolipid metabolism, and protein kinase signaling,
offer multiple avenues for therapeutic intervention.

Future research should focus on:

e Synergistic Combinations: Investigating the efficacy of combination therapies using
repurposed drugs with different mechanisms of action to enhance efficacy and combat drug
resistance.
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» Optimized Drug Delivery: Developing novel drug delivery systems to improve the therapeutic
index of repurposed drugs, targeting them specifically to infected macrophages.

 Clinical Validation: Advancing the most promising repurposed drug candidates into well-
designed clinical trials to evaluate their safety and efficacy in human leishmaniasis.

By leveraging the existing pharmacopoeia and a deeper understanding of Leishmania biology,
the drug repurposing approach holds immense potential to deliver the next generation of
antileishmanial treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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